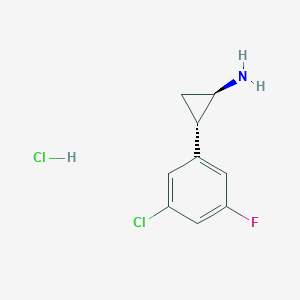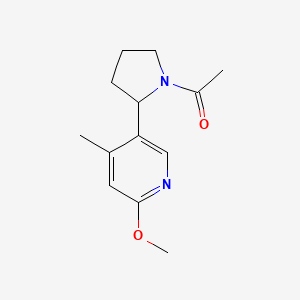
(R)-3-(1H-Indol-3-yl)-2-ureidopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(1H-Indol-3-yl)-2-ureidopropanoic acid is a chiral compound that features an indole ring, a ureido group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-3-(1H-Indol-3-yl)-2-Ureidopropansäure beinhaltet typischerweise die Reaktion von Indolderivaten mit Ureidoverbindungen unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Verwendung von Indol-3-carbaldehyd, der eine Reihe von Reaktionen durchläuft, darunter Kondensation, Cyclisierung und Hydrolyse, um das gewünschte Produkt zu erhalten. Die Reaktionsbedingungen erfordern häufig spezifische Katalysatoren, Lösungsmittel und Temperaturkontrolle, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von (R)-3-(1H-Indol-3-yl)-2-Ureidopropansäure kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Synthese-Systemen und fortschrittlichen Reinigungstechniken umfassen, um die Verbindung in kommerziellen Maßstab zu produzieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(R)-3-(1H-Indol-3-yl)-2-Ureidopropansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Indolring kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Die Ureidogruppe kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Indolstickstoff oder an der Ureidogruppe.
Gängige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine oder Halogenide. Die Reaktionsbedingungen beinhalten oft spezifische Lösungsmittel, Temperaturen und Katalysatoren, um die gewünschten Transformationen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation des Indolrings beispielsweise zu Indol-3-carbonsäurederivaten führen, während die Reduktion der Ureidogruppe Aminderivate ergeben kann .
Wissenschaftliche Forschungsanwendungen
(R)-3-(1H-Indol-3-yl)-2-Ureidopropansäure hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle Rolle in biologischen Prozessen und als Sonde für biochemische Pfade untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für verschiedene Industriechemikalien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von (R)-3-(1H-Indol-3-yl)-2-Ureidopropansäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Pfade. Der Indolring kann mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Ureidogruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und deren Funktion beeinflussen. Diese Interaktionen können zu Veränderungen in zellulären Prozessen führen, wie z. B. Signaltransduktion, Genexpression und Stoffwechselwegen .
Wirkmechanismus
The mechanism of action of ®-3-(1H-Indol-3-yl)-2-ureidopropanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The ureido group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol-3-essigsäure: Ein Pflanzenhormon mit einer ähnlichen Indolstruktur, aber unterschiedlichen funktionellen Gruppen.
Indol-3-carbaldehyd: Ein Vorläufer bei der Synthese von (R)-3-(1H-Indol-3-yl)-2-Ureidopropansäure.
Indol-3-propionsäure: Ein weiteres Indolderivat mit unterschiedlichen biologischen Aktivitäten
Einzigartigkeit
(R)-3-(1H-Indol-3-yl)-2-Ureidopropansäure ist aufgrund seiner Kombination aus einem Indolring, einer Ureidogruppe und einem chiralen Zentrum einzigartig. Diese einzigartige Struktur ermöglicht es ihm, mit einer Vielzahl von biologischen Zielstrukturen zu interagieren und an verschiedenen chemischen Reaktionen teilzunehmen, was es zu einer wertvollen Verbindung in Forschung und Industrie macht .
Eigenschaften
CAS-Nummer |
54896-75-2 |
|---|---|
Molekularformel |
C12H13N3O3 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
(2R)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H13N3O3/c13-12(18)15-10(11(16)17)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H,16,17)(H3,13,15,18)/t10-/m1/s1 |
InChI-Schlüssel |
NWLXJVDJMARXSP-SNVBAGLBSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)



![5-[[5-[2-[2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethylperoxy]ethyl]-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;nitrate](/img/structure/B11820310.png)


![tert-butyl N-[4-(diethylamino)-2-oxobut-3-en-1-yl]-N-methylcarbamate](/img/structure/B11820327.png)

![({4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B11820336.png)
![methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate](/img/structure/B11820348.png)
![rac-[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B11820356.png)

